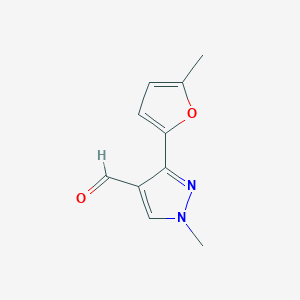

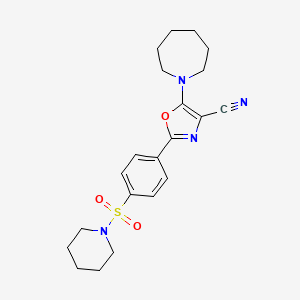

![molecular formula C15H16N4O4S B2508856 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448060-53-4](/img/structure/B2508856.png)

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide" is a heterocyclic compound that features several functional groups and rings, including a pyrazole, an oxazole, and a sulfonamide moiety. These structural features are commonly found in molecules with potential biological activities, such as antibacterial properties.

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety, as described in the first paper, involves the reaction of a precursor with active methylene compounds to produce various derivatives, including pyrazole and oxazole derivatives . Similarly, the second paper discusses the synthesis of pyrazoles by reacting N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes . Although the exact synthesis of the compound is not detailed, these papers provide insight into the types of chemical reactions that could be used to synthesize such a molecule.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, known for its stability and presence in various biologically active compounds. The oxazole ring is another five-membered heterocycle containing oxygen and nitrogen, which is often found in natural products and pharmaceuticals. The sulfonamide group is a common functional group in drug molecules due to its polar nature and ability to engage in hydrogen bonding .

Chemical Reactions Analysis

The interaction of oxazole derivatives with amino-pyrazoles and amino-triazoles can lead to the formation of new heterocyclic systems, as mentioned in the third paper . This suggests that the compound could potentially undergo similar reactions, leading to the formation of new heterocycles. The fourth paper describes a Rh(II)-catalyzed transannulation reaction to synthesize 5-sulfonamidoimidazoles, indicating that sulfonamide groups can participate in complex transformations to form new rings .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide information on the properties of similar heterocyclic compounds. For instance, the presence of the sulfonamido moiety is known to enhance the solubility and biological activity of compounds . The stability of the pyrazole and oxazole rings could also contribute to the overall stability of the compound, which is important for its potential use as a pharmaceutical agent .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for applications as antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. Additionally, the reactivity of the precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives was studied. Eight compounds from this synthesis exhibited high antibacterial activities, highlighting the potential of sulfonamido-containing compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Cytotoxic Activities

Sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. This research provided insight into the structure-activity relationship within this series, identifying potent and selective COX-2 inhibitors. The pursuit to find compounds with acceptable pharmacokinetic profiles led to the identification of celecoxib, which is currently in phase III clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles were prepared and tested for their antimicrobial activity. Among these, certain compounds showed pronounced activity, highlighting the potential of sulfone-linked bis heterocycles in developing new antimicrobial agents (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Antioxidant Activity

A new class of sulfone/sulfonamide-linked bis heterocycles was synthesized and tested for their antioxidant activity. Methyl-substituted bis(oxadiazoles) were identified as potential antioxidant agents, with sulfonamide-linked bis heterocycles showing higher antioxidant activity compared to sulfone-linked counterparts. This research opens up new avenues for the development of antioxidants (Padmaja et al., 2014).

Design and Evaluation as Cytotoxic Agents

Novel N-arylpyrazole derivatives bearing the sulfonamide moiety were synthesized and evaluated for their in vitro cytotoxic activity against various human tumor cell lines. These compounds showed promising cytotoxicity, with certain derivatives exhibiting better efficacy than known treatments such as celecoxib and cisplatin. This suggests the potential of N-arylpyrazole derivatives as cytotoxic agents for cancer therapy (Duan et al., 2016).

Propiedades

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-19-13(9-2-3-9)6-10(18-19)8-16-24(21,22)11-4-5-14-12(7-11)17-15(20)23-14/h4-7,9,16H,2-3,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJUWZOHLFNENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

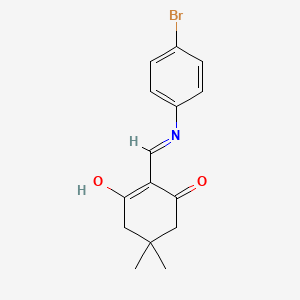

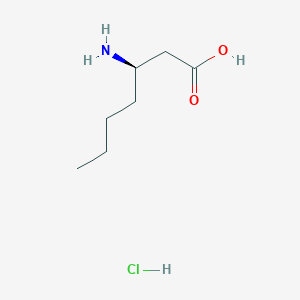

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2508781.png)

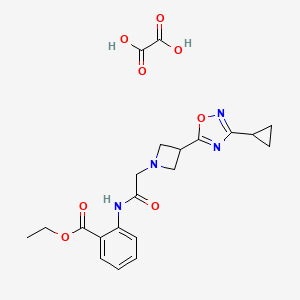

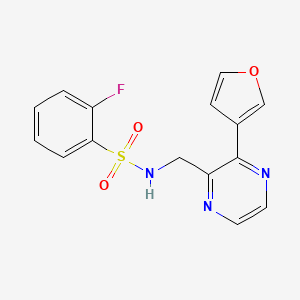

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

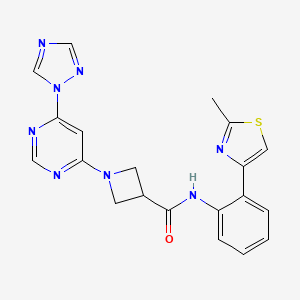

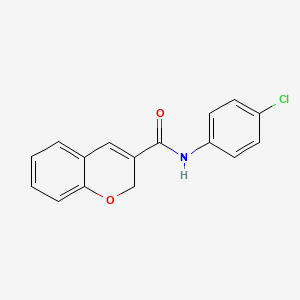

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)

![Methyl (1R,11S,12R,17S)-12-[(1S)-1-hydroxyethyl]-6-methoxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B2508792.png)

![6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2508794.png)